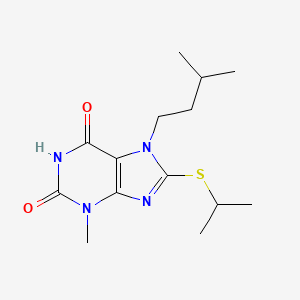
7-isopentyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-isopentyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Isopentyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also referred to by its chemical formula C14H22N4O2S, is a purine derivative that has gained attention in various biological research fields. Its molecular weight is approximately 310.42 g/mol, and it exhibits a range of biological activities that are of interest in pharmacological studies.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Adenosine Receptors : This compound is known to modulate adenosine receptor activity, which plays a crucial role in numerous physiological processes including neurotransmission and inflammation.
- TRPC5 Ion Channel Inhibition : Research indicates that this compound may inhibit the TRPC5 ion channel, which is implicated in several pathological conditions such as pain and neurodegenerative diseases .
Pharmacological Studies
Several studies have documented the pharmacological effects of this compound:
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammatory markers in cellular models, suggesting potential therapeutic applications for inflammatory diseases.
- Neuroprotective Properties : Preliminary research indicates that it may offer neuroprotective benefits by modulating neuronal excitability and reducing oxidative stress .
- Antitumor Activity : Some studies have explored its potential as an antitumor agent, demonstrating cytotoxic effects against various cancer cell lines.
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in swelling and pain scores compared to the control group. Key findings included:
- Reduction in Pro-inflammatory Cytokines : Levels of IL-6 and TNF-alpha were significantly lower in treated animals.
- Histological Improvements : Tissue samples showed reduced infiltration of immune cells.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, this compound was administered to rats subjected to induced oxidative stress. The findings revealed that:
- Improved Cognitive Function : Treated rats performed better on memory tasks.
- Decreased Oxidative Damage : Markers of oxidative stress were significantly reduced in brain tissues.
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C14H22N4O2S |
| Molecular Weight | 310.42 g/mol |
| Purity | ≥95% |
Properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-8(2)6-7-18-10-11(15-14(18)21-9(3)4)17(5)13(20)16-12(10)19/h8-9H,6-7H2,1-5H3,(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVBEFNXQMZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














